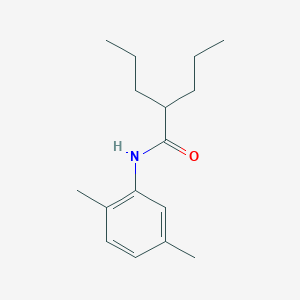

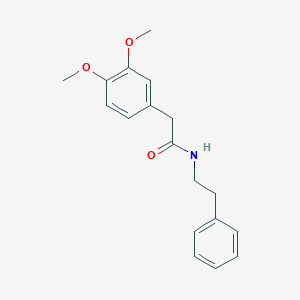

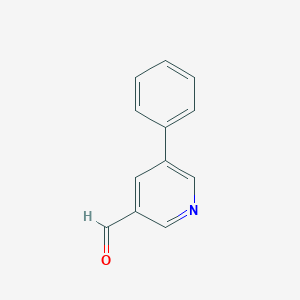

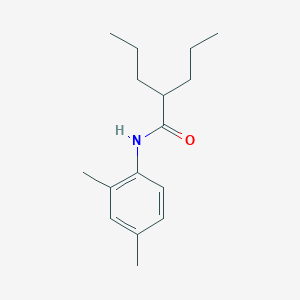

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide

Übersicht

Beschreibung

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide involves its binding to the 5-HT2A receptor and the subsequent activation of intracellular signaling pathways. This leads to the modulation of neurotransmitter release and the alteration of neuronal activity in various brain regions. The exact mechanisms by which the drug produces its hallucinogenic effects are not fully understood, but it is believed to involve changes in sensory processing, perception, and self-awareness.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide are largely mediated by its interaction with the 5-HT2A receptor. The drug produces a range of effects that include visual and auditory hallucinations, altered perception of time and space, changes in mood and affect, and altered sense of self. These effects are similar to those produced by other psychedelic drugs, but the potency of 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide is much higher, and the duration of its effects can last up to 12 hours.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is its high potency, which allows for the study of its effects at very low doses. This can be useful in understanding the mechanisms by which the drug produces its effects and in developing new treatments for psychiatric disorders. However, the high potency of the drug also poses a risk of overdose and toxicity, which can limit its use in animal studies and clinical trials.

Zukünftige Richtungen

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide. One area of interest is the development of new treatments for psychiatric disorders that involve the modulation of the 5-HT2A receptor. Another area of interest is the study of the long-term effects of the drug on brain function and behavior, as well as its potential for addiction and abuse. Additionally, research on the synthesis and pharmacology of related compounds may lead to the discovery of new drugs with therapeutic potential.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide has gained attention in the scientific community due to its potent hallucinogenic effects and its potential therapeutic applications. Research has shown that the compound has a high affinity for the 5-HT2A receptor, which is also the target of many other psychedelic drugs like LSD and psilocybin. This receptor is involved in the regulation of mood, perception, and cognition, and its activation by 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide produces profound changes in these processes.

Eigenschaften

CAS-Nummer |

3972-81-4 |

|---|---|

Produktname |

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide |

Molekularformel |

C18H21NO3 |

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C18H21NO3/c1-21-16-9-8-15(12-17(16)22-2)13-18(20)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

OMRSESZLILVLQM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC |

Andere CAS-Nummern |

3972-81-4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)

![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)